

Comparative Biological Activity Guide: 4-[2-(Dimethylamino)propyl]phenol vs. Pholedrine

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Compound of Interest

Compound Name: 4-[2-(Dimethylamino)propyl]phenol

CAS No.: 69792-61-6

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Executive Summary & Chemical Profiling

Understanding the structure-activity relationship (SAR) of phenethylamine derivatives is critical for drug development and toxicological analysis. This guide objectively compares the biological activity of Pholedrine (4-[2-(methylamino)propyl]phenol) with its tertiary amine homologue, **4-[2-(Dimethylamino)propyl]phenol** (N,N-dimethyl-4-hydroxyamphetamine).

While pholedrine is a well-documented sympathomimetic agent and an active metabolite of methamphetamine^{[1][2]}, the addition of a second methyl group to the amine fundamentally alters its pharmacodynamics. In phenethylamine pharmacology, N,N-dimethylation introduces significant steric bulk, which disrupts the critical hydrogen-bonding interactions required for optimal docking within the orthosteric binding pockets of adrenergic receptors and the norepinephrine transporter (NET)^{[3][4]}.

Structural & Chemical Comparison

Property	Pholedrine	4-[2-(Dimethylamino)propyl]phenol
IUPAC Name	4-[2-(methylamino)propyl]phenol	4-[2-(dimethylamino)propyl]phenol
Amine Classification	Secondary Amine	Tertiary Amine
Molecular Formula	C10H15NO	C11H17NO
Primary Target	α -Adrenergic Receptors, NET	Weak NET / MAO interaction
Clinical/Biological Effect	Vasoconstriction, Mydriasis	Attenuated Sympathomimetic

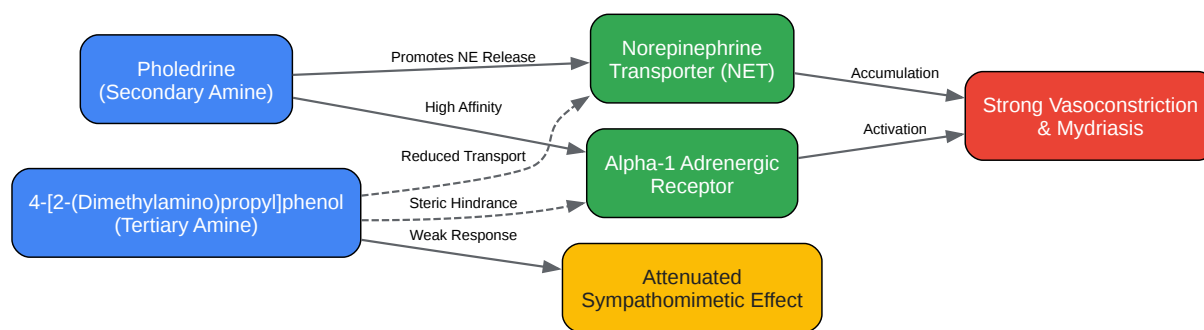
Pharmacodynamics & Mechanistic Pathways

Pholedrine (4-Hydroxy-N-methylamphetamine)

Pholedrine acts primarily as an indirect norepinephrine releasing agent and a direct α 1-adrenergic receptor agonist[5][6]. Clinically, it has been utilized in topical eye drops to diagnose Horner's syndrome by inducing pupillary dilation (mydriasis)[1][6]. Systemically, it exhibits potent antihypotensive properties by stimulating peripheral circulation and increasing blood pressure[7][8]. High doses can lead to severe cardiovascular events, including hyperthermia and tachycardia[7][9].

4-[2-(Dimethylamino)propyl]phenol (N,N-Dimethyl-4-hydroxyamphetamine)

Extrapolating from the well-documented SAR of analogous compounds like N,N-dimethylamphetamine, this tertiary amine exhibits significantly attenuated sympathomimetic activity[4][10]. The bulky N,N-dimethyl group prevents efficient transport by NET and reduces direct receptor agonism. Studies confirm that N-methylation of amphetamines dissociates the potent behavioral and neurotoxic effects seen in their secondary amine counterparts, rendering the N,N-dimethyl analogs considerably less active[3][4].



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Adrenergic signaling activation: Pholedrine vs. N,N-dimethyl analog.

Experimental Workflows & Analytical Protocols

To objectively validate the differences in biological activity and quantify these compounds in biological matrices, the following self-validating protocols are established.

Protocol A: In Vitro Adrenergic Receptor Binding Assay

Causality: To quantify the loss of affinity caused by N,N-dimethylation, a radioligand competitive binding assay is employed. [³H]prazosin is utilized due to its high specificity for α₁-adrenergic receptors[5]. **Self-Validating System:** The protocol includes total binding (radioligand only) and non-specific binding (radioligand + excess unlabeled prazosin) controls to ensure signal specificity and calculate true specific binding.

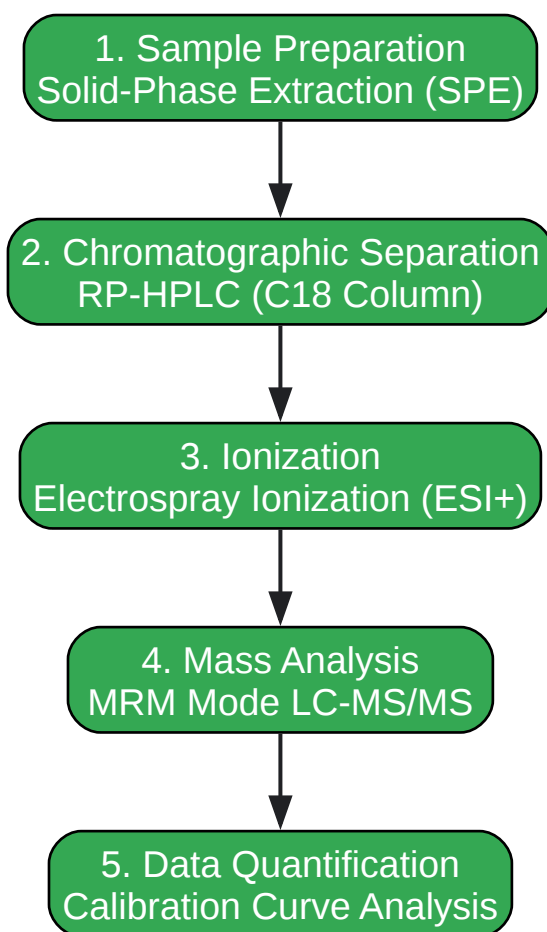
- **Membrane Preparation:** Isolate cell membranes expressing human α₁-adrenergic receptors and suspend in assay buffer (50 mM Tris-HCl, pH 7.4).
- **Incubation:** Incubate 50 μg of membrane protein with 0.5 nM [³H]prazosin and varying concentrations (10⁻¹⁰ to 10⁻⁴ M) of either Pholedrine or **4-[2-(Dimethylamino)propyl]phenol**.
- **Control Establishment:** Run parallel wells containing 10 μM unlabeled prazosin to determine non-specific binding.

- Filtration: Terminate the reaction after 60 minutes at 25°C by rapid vacuum filtration through GF/B glass fiber filters.
- Quantification: Wash filters three times with ice-cold buffer, transfer to scintillation vials, and measure radioactivity using a liquid scintillation counter. Calculate the K_i (inhibition constant) using the Cheng-Prusoff equation.

Protocol B: LC-MS/MS Quantification in Biological Matrices

Causality: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for phenethylamine quantification due to its high sensitivity and selectivity[7][9]. Solid-phase extraction (SPE) is chosen over liquid-liquid extraction to maximize recovery yields (historically ~67% for pholedrine) and minimize matrix effects from biological fluids[7][9]. Self-Validating System: The workflow utilizes deuterated internal standards (e.g., D11-methamphetamine) to correct for ionization suppression and extraction losses, ensuring absolute quantitative accuracy[9].

- Sample Preparation: Spike 1 mL of biological fluid (blood/urine) with 50 ng of D11-methamphetamine (Internal Standard).
- Solid-Phase Extraction (SPE): Condition SPEC-C18AR/MP3 columns with methanol and water. Load the sample, wash with 5% methanol in water, and elute the analytes using 2% ammoniated methanol[9].
- Chromatographic Separation: Inject 10 μ L of the reconstituted extract onto a C18 RP-HPLC column. Use a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) at a flow rate of 0.5 mL/min[5].
- Mass Spectrometry: Operate the mass spectrometer in Electrospray Ionization positive mode (ESI+). Monitor specific Multiple Reaction Monitoring (MRM) transitions (e.g., m/z 166.2 \rightarrow fragment for Pholedrine; m/z 180.2 \rightarrow fragment for the N,N-dimethyl analog)[5].
- Data Analysis: Construct a calibration curve (1-100 ng/mL) by plotting the peak area ratio of the analyte to the internal standard[7][9].



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LC-MS/MS experimental workflow for phenethylamine quantification.

Quantitative Pharmacological Comparison

The following table summarizes the comparative biological activity based on established structure-activity relationships for N-methylated vs. N,N-dimethylated amphetamine derivatives[3][4][10].

Parameter	Pholedrine (Secondary Amine)	4-[2-(Dimethylamino)propyl]phenol (Tertiary Amine)
Receptor Affinity (α 1)	High (Kiin low μ M range)	Low (Steric hindrance prevents docking)
NET Transport Efficacy	High (Promotes NE efflux)	Significantly Reduced
Cardiovascular Effect	Potent Antihypotensive / Pressor	Negligible / Mild
Neurotoxicity Profile	Moderate	Significantly Attenuated

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